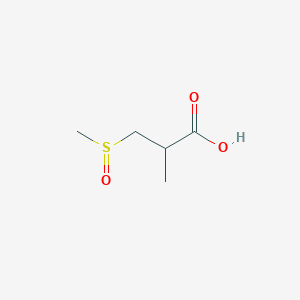

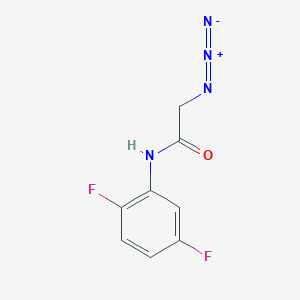

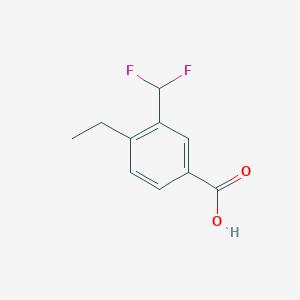

![molecular formula C20H13FN2O2S B2722712 N-[3-(1,3-苯并噻唑-2-基)-4-羟基苯基]-4-氟苯甲酰胺 CAS No. 325479-44-5](/img/structure/B2722712.png)

N-[3-(1,3-苯并噻唑-2-基)-4-羟基苯基]-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide”, has been achieved through various synthetic pathways . For instance, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides were carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide” is characterized by the presence of a benzothiazole moiety . The benzothiazole nucleus is a privileged structural icon owing to its pharmacodynamic versatility in many of its synthetic derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .科学研究应用

抗肿瘤特性和作用机制

N-[3-(1,3-苯并噻唑-2-基)-4-羟苯基]-4-氟苯甲酰胺及其衍生物已被确定为具有有效且选择性抗肿瘤特性的化合物。这些化合物对各种癌细胞系(包括乳腺癌、卵巢癌和肺癌)显示出疗效,可选择性地在癌细胞中诱导细胞毒性效应。作用机制涉及细胞色素 P450 酶(特别是 CYP1A1)的生物激活,导致形成可以与 DNA 结合并在肿瘤细胞中诱导细胞周期停滞和细胞凋亡的反应性代谢物。这种选择性活性归因于敏感肿瘤细胞中 CYP1A1 表达的特异性诱导,促进了这些化合物向其活性形式的转化(Hutchinson et al., 2001; Trapani et al., 2003)。

提高生物利用度

这些化合物的生物利用度一直是克服其亲脂性带来的局限性的一个重要关注点。前药策略,特别是氨基酸偶联,已被用于提高水溶性和体内稳定性。N-[3-(1,3-苯并噻唑-2-基)-4-羟苯基]-4-氟苯甲酰胺的赖氨酰酰胺前药显示出有希望的结果,在生物系统中迅速转化回母体化合物,并达到足以发挥抗肿瘤作用的血浆浓度。这些前药在临床前模型中显示出显着的肿瘤生长抑制作用,毒性副作用可控,表明它们有可能适合临床评估(Bradshaw et al., 2002)。

作用机制

The inhibitory concentrations of newly synthesized benzothiazole derivatives were found to have better inhibition potency against M. tuberculosis . This suggests that some benzothiazole derivatives might act against specific targets in the M. tuberculosis organism, although the exact targets and mode of action can vary depending on the specific structure of the derivative .

In terms of synthesis, benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

未来方向

The future directions for “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide” and other benzothiazole derivatives include further exploration of their diverse biological activities and potential applications . For instance, benzothiazole derivatives have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti .

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHDJVZBNPHCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

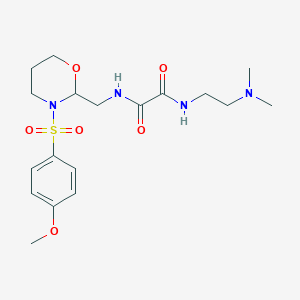

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)

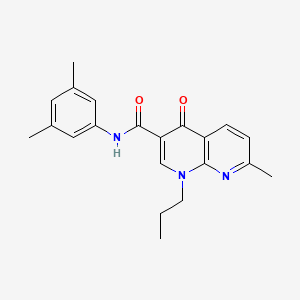

![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)

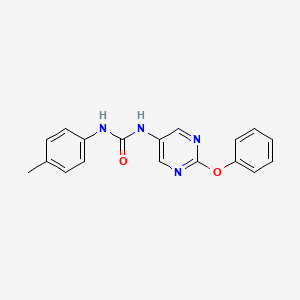

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)

![3-(4-Chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2722650.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)